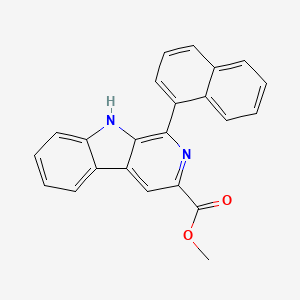

methyl 1-(naphthalen-1-yl)-9H-beta-carboline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 1-(naphthalen-1-yl)-9H-beta-carboline-3-carboxylate is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are a group of naturally occurring alkaloids found in various plants and animals. They are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties. The naphthalene moiety in this compound adds to its structural complexity and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(naphthalen-1-yl)-9H-beta-carboline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of tryptamine with an appropriate aldehyde to form a Schiff base, followed by cyclization to yield the beta-carboline core. The naphthalene group is then introduced through a Friedel-Crafts acylation reaction. Finally, esterification with methanol produces the desired methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-(naphthalen-1-yl)-9H-beta-carboline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups, onto the aromatic rings .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Building Block for Complex Molecules

This compound serves as a crucial building block in organic synthesis. Its structural complexity allows for the creation of various derivatives that can exhibit enhanced biological properties. For instance, it has been utilized in the synthesis of other beta-carboline derivatives through methods such as oxidative decarboxylation and Friedel-Crafts acylation, which facilitate the introduction of functional groups necessary for developing new pharmaceuticals .

Optimization of Synthetic Methods

Recent studies have demonstrated efficient synthetic routes for producing methyl 1-(naphthalen-1-yl)-9H-beta-carboline-3-carboxylate. For example, one method involves the condensation of tryptamine with naphthalene derivatives followed by cyclization and esterification, yielding high purity and yield . These optimized methods are essential for scaling up production for industrial applications.

Biological Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism involves the disruption of microbial cell membranes, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has shown promise in anticancer research, particularly against colorectal cancer cells. Studies suggest that it may inhibit Wnt signaling pathways, which are crucial in cancer progression. This property positions it as a potential therapeutic agent in oncology . Furthermore, its derivatives have been explored for their ability to induce apoptosis in cancer cells.

Medicinal Applications

Psychoactive Effects

this compound is being investigated for its psychoactive properties, similar to other beta-carbolines known for their effects on neurotransmitter systems. This could lead to applications in treating neurological disorders such as depression and anxiety .

Potential as a Neurological Therapeutic Agent

Due to its interaction with various molecular targets, including DNA and proteins, this compound may offer therapeutic benefits in neurodegenerative diseases. Its ability to modulate enzyme activity involved in cellular signaling pathways further supports its potential use in medicinal chemistry .

Industrial Applications

Development of New Materials

The unique chemical structure of this compound allows it to be explored for applications beyond pharmaceuticals. Its derivatives are being studied for use in developing new materials with specific electronic or optical properties, which can be beneficial in industries such as electronics and photonics.

Wirkmechanismus

The mechanism of action of methyl 1-(naphthalen-1-yl)-9H-beta-carboline-3-carboxylate involves its interaction with various molecular targets and pathways. It is known to bind to DNA and proteins, affecting their function. The compound can also inhibit enzymes involved in cell signaling and metabolism, leading to its diverse biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Harmine: Another beta-carboline with similar psychoactive properties.

Harmaline: Known for its use in traditional medicine and similar biological activities.

Norharmane: A beta-carboline with antimicrobial and anticancer properties.

Uniqueness

This structural feature distinguishes it from other beta-carbolines and contributes to its unique chemical and biological properties .

Biologische Aktivität

Methyl 1-(naphthalen-1-yl)-9H-beta-carboline-3-carboxylate is a complex organic compound classified under beta-carbolines, which are naturally occurring alkaloids known for their diverse biological activities. This compound exhibits potential psychoactive , antimicrobial , and anticancer properties , making it a subject of interest in various fields of research, including medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The compound features a naphthalene moiety, which enhances its structural complexity and biological activity. The synthesis of this compound typically involves multi-step organic reactions, starting with the condensation of tryptamine with an aldehyde to form a Schiff base, followed by cyclization to yield the beta-carboline core. The introduction of the naphthalene group is achieved through Friedel-Crafts acylation, and esterification with methanol produces the final methyl ester.

Anticancer Properties

Research indicates that this compound possesses significant anticancer activity. It has been shown to induce cell cycle arrest in the G2/M phase, selectively inhibiting various cancer cell lines. For instance, studies report IC50 values as low as 80 nM against breast and pancreatic cancer cells, highlighting its potency in targeting aggressive cancer types.

| Cancer Cell Line | IC50 (nM) |

|---|---|

| Breast (MCF-7) | 130 |

| Breast (MDA-MB-468) | 80 |

| Pancreatic (Panc-1) | 200 |

| Colon (HCT116) | 130 |

| Melanoma (A375) | 130 |

Psychoactive Effects

The compound's psychoactive effects are attributed to its interaction with central benzodiazepine receptors. It has been observed to exhibit anxiogenic properties, acting as an inverse agonist at these receptors. This suggests potential applications in treating anxiety disorders, although further studies are required to fully understand its effects on human subjects.

Antimicrobial Activity

This compound also demonstrates antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways within microbial cells.

The mechanism of action for this compound involves binding to DNA and proteins, influencing their function by inhibiting enzymes critical for cell signaling and metabolism. This multifaceted interaction profile contributes to its diverse biological effects.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of beta-carbolines, including this compound. For example:

- Study on Anticancer Activity : A study published in Chemistry Reviews demonstrated that modifications at specific positions on the beta-carboline scaffold significantly affected antiproliferative activity across different cancer cell lines .

- Psychoactive Research : Another investigation into beta-carbolines revealed that compounds similar to this compound could modulate neurotransmitter systems, indicating potential therapeutic avenues for neurological disorders .

Eigenschaften

IUPAC Name |

methyl 1-naphthalen-1-yl-9H-pyrido[3,4-b]indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O2/c1-27-23(26)20-13-18-16-10-4-5-12-19(16)24-22(18)21(25-20)17-11-6-8-14-7-2-3-9-15(14)17/h2-13,24H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZYOMFGUNUKJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.